4-(3-(4-Isopropylphenyl)-2-methylpropyl)-2,6-dimethylmorpholine
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Overview
Description
4-(3-(4-Isopropylphenyl)-2-methylpropyl)-2,6-dimethylmorpholine is an organic compound characterized by its unique structure, which includes a morpholine ring substituted with isopropylphenyl and methylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Isopropylphenyl)-2-methylpropyl)-2,6-dimethylmorpholine typically involves the reaction of 4-isopropylbenzaldehyde with appropriate amines and other reagents under controlled conditions. One common method is the Kabachnik–Fields reaction, which involves the condensation of 4-isopropylbenzaldehyde with amines and diethyl phosphite under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-Isopropylphenyl)-2-methylpropyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(3-(4-Isopropylphenyl)-2-methylpropyl)-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-(4-Isopropylphenyl)-2-methylpropyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Isopropylphenol: An organic compound with a similar isopropyl group attached to a phenol ring.
3-(4-Isopropylphenyl)-2-methylpropionaldehyde: A related compound with a similar structural motif.
Uniqueness
4-(3-(4-Isopropylphenyl)-2-methylpropyl)-2,6-dimethylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Its combination of isopropylphenyl and methylpropyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H31NO |
---|---|
Molecular Weight |
289.5 g/mol |
IUPAC Name |
2,6-dimethyl-4-[2-methyl-3-(4-propan-2-ylphenyl)propyl]morpholine |
InChI |
InChI=1S/C19H31NO/c1-14(2)19-8-6-18(7-9-19)10-15(3)11-20-12-16(4)21-17(5)13-20/h6-9,14-17H,10-13H2,1-5H3 |
InChI Key |
PCLSCFRPYZMBAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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